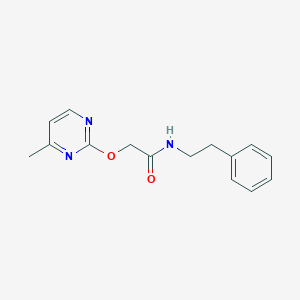

2-((4-methylpyrimidin-2-yl)oxy)-N-phenethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

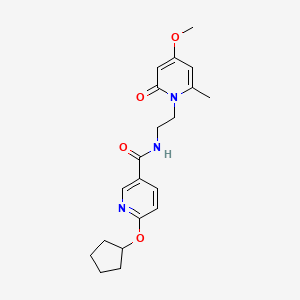

“2-((4-methylpyrimidin-2-yl)oxy)-N-phenethylacetamide” is a compound that contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains an acetamide group (a carboxamide functional group derived from acetic acid) and a phenethyl group (a seven-carbon chain consisting of a phenyl group attached to an ethyl group).

Chemical Reactions Analysis

Pyrimidine derivatives are known to participate in a wide range of chemical reactions, often serving as versatile intermediates in the synthesis of complex organic molecules . The specific reactions that “2-((4-methylpyrimidin-2-yl)oxy)-N-phenethylacetamide” might undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. These properties are typically determined experimentally. As such, without specific experimental data for “2-((4-methylpyrimidin-2-yl)oxy)-N-phenethylacetamide”, it’s challenging to provide an analysis of its physical and chemical properties .Scientific Research Applications

Anti-Leukemia Agent

Imatinib, commercially available as Gleevec, is a well-known therapeutic agent used to treat chronic myelogenic leukemia. It specifically inhibits the activity of tyrosine kinases. Structural studies have revealed that Imatinib binds to an inactive Abelson tyrosine kinase domain through hydrogen bonds and hydrophobic interactions . The compound’s extended conformation plays a crucial role in its binding affinity.

Anti-Fibrotic Activity

Several derivatives of this compound have demonstrated promising anti-fibrotic properties. For instance, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate exhibit better anti-fibrosis activity than Pirfenidone (PFD) and other related compounds . These findings highlight its potential in treating fibrotic conditions.

Synthetic Intermediates

The compound’s synthetic accessibility makes it valuable as an intermediate in organic synthesis. Researchers have used it to prepare N-(pyridin-2-yl)imidates, which find applications in various chemical transformations . These intermediates serve as building blocks for more complex molecules.

Crystallography Studies

The crystal structure of the freebase form of Imatinib has been characterized. It forms infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups. Understanding its crystal packing and conformational preferences aids in drug design and optimization .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound are typically determined through laboratory testing and are often summarized in a material safety data sheet (MSDS). Without an MSDS or similar resource for “2-((4-methylpyrimidin-2-yl)oxy)-N-phenethylacetamide”, it’s difficult to provide specific safety and hazard information .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied in more detail. Additionally, it could serve as a starting point for the synthesis of a variety of new compounds .

properties

IUPAC Name |

2-(4-methylpyrimidin-2-yl)oxy-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-12-7-9-17-15(18-12)20-11-14(19)16-10-8-13-5-3-2-4-6-13/h2-7,9H,8,10-11H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEDMANNWVVALX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OCC(=O)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-methylpyrimidin-2-yl)oxy)-N-phenethylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide](/img/structure/B2633024.png)

![Tert-butyl 2-[5-(aminomethyl)thiophen-2-yl]acetate](/img/structure/B2633026.png)

![4-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-3-(3-methoxyphenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one](/img/structure/B2633027.png)

![3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2633029.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2633036.png)

![3-((4-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2633038.png)

![N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamide](/img/structure/B2633040.png)